![molecular formula C18H20N4O4 B14320316 N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide CAS No. 109358-69-2](/img/structure/B14320316.png)
N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide is a chemical compound known for its unique structure and properties It is composed of a benzamide core with diethyl groups and a nitrobenzoyl hydrazinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide typically involves multiple steps. One common method starts with the preparation of 4-nitrobenzoyl chloride, which is then reacted with hydrazine to form 4-nitrobenzoyl hydrazine. This intermediate is further reacted with N,N-diethylbenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzamide core allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethyl-4-[2-(4-aminobenzoyl)hydrazinyl]benzamide: A reduced form of the compound with different properties.
N,N-diethyl-4-[2-(4-chlorobenzoyl)hydrazinyl]benzamide: A similar compound with a chloro group instead of a nitro group.
Uniqueness
N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
109358-69-2 |
|---|---|
Fórmula molecular |
C18H20N4O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide |
InChI |
InChI=1S/C18H20N4O4/c1-3-21(4-2)18(24)14-5-9-15(10-6-14)19-20-17(23)13-7-11-16(12-8-13)22(25)26/h5-12,19H,3-4H2,1-2H3,(H,20,23) |
Clave InChI |
COEBJWQDPIOQED-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)


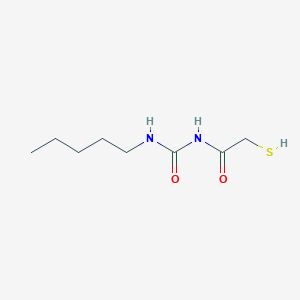
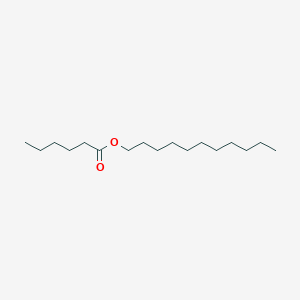

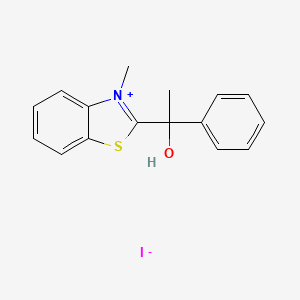
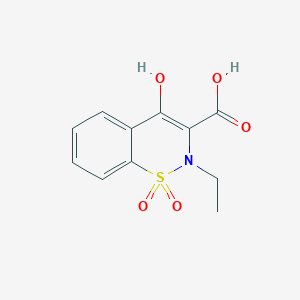
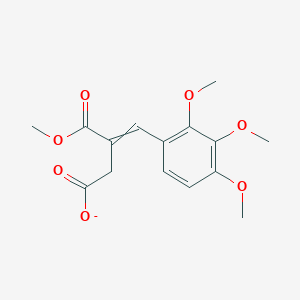

![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
